molecular formula C6H6N4O B097255 7-Methyl-1H-purin-8(7H)-one CAS No. 15886-44-9

7-Methyl-1H-purin-8(7H)-one

Cat. No. B097255
CAS RN: 15886-44-9
M. Wt: 150.14 g/mol
InChI Key: FNUYKMPOJSEMNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-1H-purin-8(7H)-one, also known as 7-methylguanine, is a purine derivative that is found in RNA and DNA. It is a crucial component of genetic material, playing a role in the regulation of gene expression and protein synthesis. This compound has been extensively studied due to its importance in molecular biology and its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 7-Methyl-1H-purin-8(7H)-oneine is related to its ability to form hydrogen bonds with other nucleotides in RNA and DNA. This interaction stabilizes the structure of genetic material, allowing for proper gene expression and protein synthesis. Additionally, 7-Methyl-1H-purin-8(7H)-oneine can act as a substrate for enzymes involved in DNA repair, playing a role in maintaining the integrity of genetic material.

Biochemical And Physiological Effects

The biochemical and physiological effects of 7-Methyl-1H-purin-8(7H)-oneine are related to its role in genetic material. It has been shown to affect gene expression and protein synthesis, playing a role in various cellular processes such as cell division, differentiation, and apoptosis. Additionally, 7-Methyl-1H-purin-8(7H)-oneine has been implicated in various diseases, including cancer and neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of using 7-Methyl-1H-purin-8(7H)-oneine in lab experiments is its availability and purity. It can be easily synthesized and purchased from commercial sources, making it a readily available reagent for research purposes. However, one limitation is its potential toxicity, which can interfere with experimental results if not properly controlled.

Future Directions

There are several future directions for research involving 7-Methyl-1H-purin-8(7H)-oneine. One area of interest is its potential role in epigenetics, as it has been shown to affect gene expression through modifications to RNA and DNA. Additionally, 7-Methyl-1H-purin-8(7H)-oneine has been studied in the context of cancer treatment, as it may serve as a target for chemotherapy drugs. Finally, further investigation into the biochemical and physiological effects of 7-Methyl-1H-purin-8(7H)-oneine may provide insight into its role in various diseases and cellular processes.

Synthesis Methods

The synthesis of 7-Methyl-1H-purin-8(7H)-oneine can be achieved through several methods, including the reaction of guanine with methyl iodide, or the reaction of 6-chloropurine with dimethylamine. These methods have been optimized over the years to improve yield and purity, making 7-Methyl-1H-purin-8(7H)-oneine readily available for research purposes.

Scientific Research Applications

7-Methyl-1H-purin-8(7H)-oneine has been extensively studied in the field of molecular biology due to its role in genetic material. It has been used in various experiments to investigate the structure and function of RNA and DNA. For example, 7-Methyl-1H-purin-8(7H)-oneine has been used in RNA labeling experiments to track the movement and localization of RNA molecules within cells. It has also been used in DNA sequencing experiments to identify genetic mutations and variations.

properties

CAS RN

15886-44-9

Product Name

7-Methyl-1H-purin-8(7H)-one

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

7-methyl-9H-purin-8-one

InChI

InChI=1S/C6H6N4O/c1-10-4-2-7-3-8-5(4)9-6(10)11/h2-3H,1H3,(H,7,8,9,11)

InChI Key

FNUYKMPOJSEMNW-UHFFFAOYSA-N

SMILES

CN1C2=CN=CN=C2NC1=O

Canonical SMILES

CN1C2=CN=CN=C2NC1=O

synonyms

8H-Purin-8-one, 7,9-dihydro-7-methyl- (9CI)

Origin of Product

United States

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